![molecular formula C11H18ClNO2 B1478529 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one CAS No. 2098004-95-4](/img/structure/B1478529.png)
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one, also known as 2C-H, is a chemical compound that is part of the phenethylamine family. It is a psychoactive drug that has been used in scientific research to study the effects of psychopharmacology and neuroscience. 2C-H has been found to have a variety of effects on the brain and body, including changes in mood, cognitive abilities, and behavior.
Scientific Research Applications
Chemical Reactions and Mechanisms
The mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds suggests significant insights into the reactivity of complex organic molecules under acidic conditions. Such studies highlight the nuanced pathways involved in the degradation of lignin, a major component of biomass, potentially relevant to the understanding of reactions involving similar complex structures (T. Yokoyama, 2015).
Environmental Impact and Analysis
The environmental behavior and impact of chlorinated compounds, including their roles as endocrine disruptors and their persistence in the environment, are critically reviewed. These discussions are essential for understanding the ecological footprint of various chlorinated organic compounds, reflecting on their stability, bioaccumulation, and potential health risks (M. Burgos-Aceves et al., 2021).
Potential Applications in Material Science
The study on solubilities of small hydrocarbons in ionic liquids presents a foundational understanding of molecular interactions and solubility phenomena that can be applied to the development of novel solvents, separation processes, or catalytic environments. These insights are crucial for designing efficient material processing and chemical synthesis methods, including those involving complex organic compounds like the one (Xiangyang Liu et al., 2013).
Synthesis and Functionalization of Organic Compounds
Research on the synthesis and functionalization of phosphonic acids provides valuable information on creating compounds with specific functional groups, highlighting methodologies that could be relevant for synthesizing or modifying compounds with similar structural features to "2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one" (C. M. Sevrain et al., 2017).
properties
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9-3-1-2-4-11(9,7-13)8-14/h9,14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPJPNQTQGRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)C(=O)CCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.